![molecular formula C24H21ClN6O4 B11561697 N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561697.png)
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzotriazole core, which is a versatile scaffold in medicinal chemistry, and is substituted with various functional groups that enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzotriazole core, followed by the introduction of the 4-chlorophenyl and 6-methyl groups through electrophilic aromatic substitution reactions. The morpholin-4-yl and nitrobenzamide groups are then introduced via nucleophilic substitution and amide formation reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzotriazole core.
Scientific Research Applications
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction cascades that regulate cellular processes, such as proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide shares similarities with other benzotriazole derivatives, such as:
- N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(piperidin-4-yl)-5-nitrobenzamide
- N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(pyrrolidin-4-yl)-5-nitrobenzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholin-4-yl group, in particular, enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21ClN6O4 |
|---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C24H21ClN6O4/c1-15-12-21-22(28-30(27-21)17-4-2-16(25)3-5-17)14-20(15)26-24(32)19-13-18(31(33)34)6-7-23(19)29-8-10-35-11-9-29/h2-7,12-14H,8-11H2,1H3,(H,26,32) |
InChI Key |
JLTOMMJTLYZUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11561614.png)
![N'-[(1E)-1-(4-Fluorophenyl)butylidene]adamantane-1-carbohydrazide](/img/structure/B11561617.png)
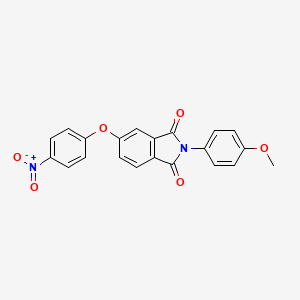
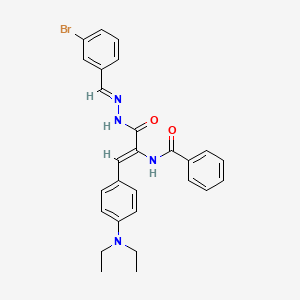
![2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11561631.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chlorophenol](/img/structure/B11561633.png)
![N-(3-Fluorophenyl)-1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11561646.png)
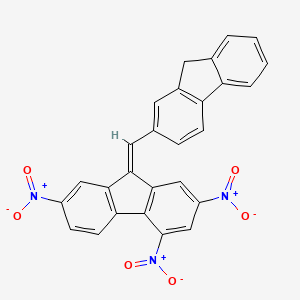
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11561666.png)
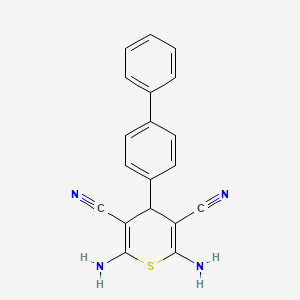
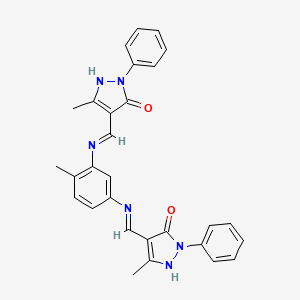
![6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11561677.png)
![3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B11561684.png)
![3-Hydroxy-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]naphthalene-2-carbohydrazide](/img/structure/B11561688.png)
